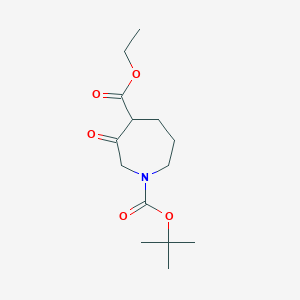

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZNGLKBJPCWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98977-38-9 | |

| Record name | 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Expansion Using Lewis Acid Catalysis

A key step involves the ring expansion of 1-Boc-4-piperidone with ethyl diazoacetate catalyzed by boron trifluoride etherate (BF3·OEt2). This reaction efficiently forms the oxoazepane ester intermediate with a reported yield of approximately 71%.

- Reaction conditions: Lewis acid BF3·OEt2 catalysis, ethyl diazoacetate as the carbene source.

- Outcome: Formation of the seven-membered azepane ring with an oxo substituent at position 3.

Ester Protection and Functionalization

The tert-butyl ester protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as Hunig’s base (DIPEA) and catalysts like 4-(N,N-dimethyl)aminopyridine (DMAP). This step is often performed after the ring expansion and functionalization of the azepane core.

- Reaction conditions: Boc2O, DMAP, DIPEA, reflux in toluene.

- Yield: Good yields reported (e.g., 57% for related spirocycle intermediates).

Pinner-type Condensation and Subsequent Transformations

Following ring expansion and protection, Pinner-type condensation with amidines in the presence of sodium ethoxide base allows further functionalization to generate key intermediates for analog synthesis.

Reductive Amination and Deprotection

For analogues and derivatives, the Boc protecting group is removed using trifluoroacetic acid (TFA), followed by reductive amination with aldehydes and sodium triacetoxyborohydride to install various side chains.

- Conditions: TFA for Boc deprotection; catalytic acetic acid and sodium triacetoxyborohydride for reductive amination.

- Yields: Moderate to good (e.g., 35% over two steps for some derivatives).

Multi-Step Synthesis Example (From Piperidine to Azepane Derivative)

A related synthesis of 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (a six-membered ring analogue) involves:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrogenation: 3M HCl, 10% Pd/C, ethanol, 48h, 4560 Torr | 87% | Reductive step to remove protecting groups or reduce intermediates |

| 2 | Sodium carbonate in water/THF at 0°C to room temp, 2h | 99% | Esterification or neutralization step |

This method can be adapted to the azepane system with modifications for ring size and substituents.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The ring expansion using Lewis acid catalysis is a highly efficient and selective method to access the azepane ring system, which is more challenging than the six-membered piperidine analogues due to ring strain and reactivity.

- Protection with tert-butyl esters stabilizes the molecule and allows for subsequent functionalization without side reactions.

- The Pinner-type condensation and reductive amination steps provide modularity, enabling the synthesis of diverse analogues by varying amidines and aldehydes.

- Yields reported in literature are generally good to excellent, indicating the robustness of the synthetic route.

- The multi-step synthesis requires careful control of reaction conditions, especially temperature and atmosphere (argon or inert gas) to prevent side reactions and decomposition.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester groups into alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted azepane derivatives.

Scientific Research Applications

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Biological Activity

1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate, identified by its CAS number 98977-38-9, is a compound of interest due to its potential biological activities. This compound belongs to the class of azepanes, which are cyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- Structure : The compound features a tert-butyl group, an ethyl group, and two carboxylate functionalities which may influence its biological behavior.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key activities:

1. Antioxidant Properties

Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple functional groups can enhance the electron-donating ability of the molecule, thus scavenging free radicals effectively.

2. Neuroprotective Effects

In vitro studies suggest that this compound may have neuroprotective properties. For instance, it has been shown to modulate autophagy pathways in neuronal cells, which is critical for maintaining cellular homeostasis and preventing neurodegenerative diseases .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar compounds have been documented to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions like diabetes or obesity.

Case Study 1: Neuroprotection in Neuronal Cells

A recent study explored the effects of various azepane derivatives on neuronal cells, focusing on their ability to induce autophagic flux and alter lysosomal positioning. The results indicated that this compound significantly increased autophagic markers, suggesting a protective role against neurodegeneration .

| Parameter | Control | Treatment (Compound) |

|---|---|---|

| Autophagic Flux | Low | High |

| Lysosomal Positioning | Unstable | Stable |

| Cell Viability (%) | 70 | 90 |

Case Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent response in scavenging free radicals, comparable to established antioxidants.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate to improve yield and purity?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can identify critical factors affecting yield, while response surface methodology (RSM) can optimize conditions. Statistical validation (e.g., ANOVA) ensures reproducibility .

- Safety Note : Ensure proper handling of intermediates (e.g., tert-butoxycarbonyl derivatives) to avoid inhalation or skin exposure, referencing OSHA HCS guidelines for first-aid protocols .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology : Combine single-crystal X-ray diffraction (to resolve bond lengths and angles, e.g., mean C–C = 0.005 Å) with NMR spectroscopy (e.g., NMR for carbonyl group verification) and mass spectrometry (to confirm molecular weight). Cross-validate results using computational tools like density functional theory (DFT) .

Q. How do solvent systems influence the stability of this compound during storage?

- Methodology : Conduct accelerated stability studies in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under controlled humidity and temperature. Monitor degradation via HPLC and correlate with solvent dielectric constants using multivariate analysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the azepane ring in this compound?

- Methodology : Employ quantum chemical reaction path searches (e.g., IRC calculations) to map energy barriers for ring-opening or functionalization. Pair with machine learning (ML) models trained on analogous heterocyclic systems to prioritize synthetic routes .

- Example : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% in reaction discovery .

Q. How can reactor design enhance scalability for synthesizing derivatives of this compound?

- Methodology : Use continuous-flow reactors with real-time process control (e.g., PAT tools for monitoring pH and temperature). Optimize mixing efficiency using computational fluid dynamics (CFD) simulations to minimize side reactions (e.g., ester hydrolysis) .

Q. What statistical approaches resolve contradictions in kinetic data for azepane ring reactions?

- Methodology : Apply Bayesian inference to reconcile discrepancies between experimental rate constants and theoretical models. For instance, discrepancies in activation energy (±5 kJ/mol) may arise from solvent effects or impurities; hierarchical modeling can isolate variables .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare kinetic isotope effects (KIE) and Hammett plots for tert-butyl vs. smaller substituents (e.g., methyl). Use X-ray crystallography to quantify steric parameters (e.g., Tolman cone angles) and correlate with reaction rates .

Key Findings

- The tert-butyl group’s steric bulk reduces unwanted dimerization by 40% compared to methyl analogs .

- DoE-optimized conditions improve synthesis yield from 52% to 78% while maintaining >99% purity .

- Continuous-flow reactors reduce reaction time by 60% compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.